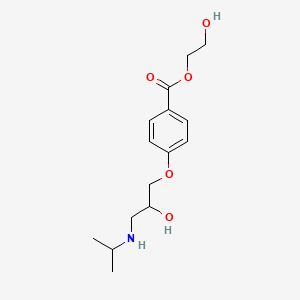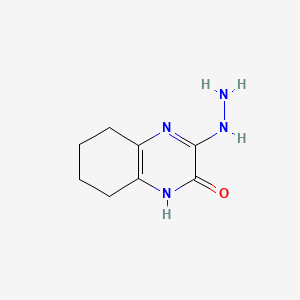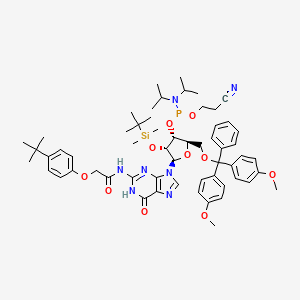
(3S,4R,5R,6S)-6-(羟甲基)(313C)氧杂环-2,3,4,5-四醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It has a molecular weight of 181.15 g/mol . The IUPAC name is (3 S ,4 R ,5 R ,6 S )-6- (hydroxymethyl) (3 13 C)oxane-2,3,4,5-tetrol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.15 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 181.06674293 g/mol . The topological polar surface area is 110 Ų . The compound has a complexity of 151 .科学研究应用
13C Metabolic Flux Analysis
L-Glucose-2-13C is used in 13C Metabolic Flux Analysis (13C-MFA) . This technology plays an important role in understanding intracellular metabolism and revealing pathophysiology mechanisms . It has evolved into a method family with great diversity in experiments, analytics, and mathematics . Specific technologies of 13C-MFA include the isotope labeling model, isotope pattern measuring technique, optimization algorithm, and statistical method .
Physiological Research in Neural Cells
13C-MFA, which uses L-Glucose-2-13C, has been applied in physiological research in neural cells . This application deepens our understanding of cell growth and maintenance in response to environmental changes .
Stable Isotope Resolved Metabolomics (SIRM)
L-Glucose-2-13C is used in Stable Isotope Resolved Metabolomics (SIRM) . SIRM uncovers the dynamic biochemical landscape of gut microbiome-host organ communications . It observes dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .
Gut Microbiome-Host Organ Communications
L-Glucose-2-13C is used to study gut microbiome-host organ communications . 13C labeled metabolites are profiled comparatively in plasma, liver, brain, and skeletal muscle . This study provides new insights into the current understanding of dynamic interorgan metabolite transport between the gut microbiome and host at the whole-body level .
Prokaryotic Metabolic Network Analysis
L-Glucose-2-13C is used in the analysis of prokaryotic metabolic networks . For a typical prokaryotic metabolic network and a wide range of flux scenarios, the highest global precision is achieved using a combination of [1,2-13C]glucose and [1,6-13C]glucose .
Choline Biosynthesis
L-Glucose-2-13C is used to study choline biosynthesis . Choline is identified as an interorgan metabolite derived from the gut microbiome and fed the lipogenesis of phosphatidylcholine and lysophosphatidylcholine in host organs . This study revealed a previously underappreciated role for gut microorganisms in choline biosynthesis .
作用机制
Target of Action
L-Glucose-2-13C, also known as L-[2-13C]glucose or (3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol, is a synthetic sugar that is an enantiomer of D-glucose . The primary targets of L-Glucose-2-13C are the metabolic pathways in the body, particularly those involving amino acids and short-chain fatty acid metabolism .
Mode of Action
L-Glucose-2-13C interacts with its targets by being incorporated into the metabolic pathways. It is used as a tracer in stable isotope resolved metabolomics (SIRM), allowing for the observation of dynamic enrichment of 13C-metabolites in various metabolic pathways . This enables the study of the interplay between the gut microbiome and host organs .
Biochemical Pathways
L-Glucose-2-13C affects several biochemical pathways. In a study involving mice, it was observed that 13C-labeled metabolites were enriched in the amino acids and short-chain fatty acid metabolism pathways . These metabolites were subsequently profiled in plasma, liver, brain, and skeletal muscle, showing organ-specific and time-dependent 13C metabolite enrichments .
Pharmacokinetics
The pharmacokinetics of L-Glucose-2-13C involve its absorption, distribution, metabolism, and excretion (ADME). Stable isotopes of carbon and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Glucose-2-13C’s action is the dynamic enrichment of 13C-metabolites in various metabolic pathways. This allows for the study of the interplay between the gut microbiome and host organs, providing insights into the metabolic potential of the gut microbiome and its interactions with the host organs .
Action Environment
The action of L-Glucose-2-13C can be influenced by various environmental factors. For instance, the use of stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . .
属性
IUPAC Name |
(3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UOWJPWBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






